molecular formula C9H8BrNO4 B3138968 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one CAS No. 474554-55-7

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Cat. No.: B3138968
CAS No.: 474554-55-7
M. Wt: 274.07 g/mol
InChI Key: PVSWQZFTEOYXDY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrNO4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one typically involves the bromination of 2-methoxy-3-nitroacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Reduction reactions produce amino derivatives.
  • Oxidation reactions result in hydroxylated products.

Scientific Research Applications

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one
  • 1-(3-Bromo-2-methoxyphenyl)ethanone
  • 2-Bromo-1-(2-nitrophenyl)ethan-1-one

Comparison: 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the bromine, methoxy, and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSWQZFTEOYXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the 1-(5-bromo-2-hydroxy-3-nitrophenyl)-1-ethanone (17.4 g), dimethylsulfuric acid (12.7 g), potassium carbonate (13.8 g) and acetone (200 mL) was heated to reflux for 15 hours, and then water was added to the mixture and extraction was performed with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (16.2 g) as a yellow oil.
Quantity
17.4 g
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reactant
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12.7 g
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13.8 g
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200 mL
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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